molecular formula C13H8F3N3S2 B2459066 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione CAS No. 866142-89-4

7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione

Cat. No.: B2459066
CAS No.: 866142-89-4
M. Wt: 327.34
InChI Key: JYENTKORVGXKCM-UHFFFAOYSA-N
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Description

7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione is a useful research compound. Its molecular formula is C13H8F3N3S2 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S2/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYENTKORVGXKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological screening results, and structure-activity relationships (SAR).

Synthesis

The synthesis of thiadiazolopyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving the reaction of thiadiazole and pyrimidine precursors. The synthesis often employs environmentally friendly approaches using catalysts to enhance yield and selectivity.

Antimicrobial Activity

Research has shown that derivatives of thiadiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. In a study assessing various derivatives, including those related to 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-thiadiazolo[3,2-a]pyrimidine-5-thione, notable activity was observed against both Gram-positive and Gram-negative bacteria. For instance:

  • Effective against :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Candida albicans (fungal pathogen)

The Minimum Inhibitory Concentrations (MIC) for these compounds ranged significantly, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazolo[3,2-a]pyrimidine derivatives have been highlighted in several studies. The cytotoxic effects against various cancer cell lines were evaluated using the MTT assay. Notably:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HepG2 (liver cancer)

The IC50 values for selected derivatives indicated potent cytotoxicity, with values ranging from 5.69 to 9.36 µM , suggesting strong potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thiadiazolo[3,2-a]pyrimidine derivatives indicates that specific structural modifications significantly influence biological activity. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve the compound's ability to penetrate cell membranes.
  • Methyl Substituents : Generally correlate with increased activity against cancer cell lines.

Table 1 summarizes the biological activity of selected derivatives based on structural modifications.

CompoundStructure ModificationMIC (µg/mL)IC50 (µM)
ANo substitution3215.0
BTrifluoromethyl86.5
CMethyl at position 7169.0
DMethyl + Trifluoromethyl45.7

Case Studies

Recent studies have focused on the synthesis and biological evaluation of new thiadiazolopyrimidine derivatives:

  • Study by Abdel Rahman et al. : This research synthesized various substituted thiadiazolo[3,2-a]pyrimidines and evaluated their cytotoxicity against A549 lung cancer cells using the sulforhodamine B assay. Many compounds exhibited potent activity, reinforcing the importance of structural diversity .
  • Antimicrobial Screening : Another study synthesized a series of new thiadiazolopyrimidine compounds and assessed their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that compounds with specific substitutions showed enhanced antibacterial properties .

Preparation Methods

Cyclocondensation of Pyrimidine Thiones with Thiadiazole Precursors

A principal method for constructing the thiadiazolo[3,2-a]pyrimidine scaffold involves cyclocondensation reactions between pyrimidine thiones and electrophilic thiadiazole intermediates. As demonstrated in analogous systems, pyrimidine-2-thiones (e.g., 70 ) react with alkynyl esters or acyl chlorides under ultrasound (US) irradiation to form fused heterocycles via 1,4-Michael additions. For instance, thiazolo[3,2-a]pyrimidines are synthesized by treating pyrimidine-2-thiones with dimethylacetylenedicarboxylate (57 ), where the sulfur nucleophile attacks the electrophilic alkyne carbon, followed by cyclization (Scheme 21 in).

Adapting this approach, the target compound could be synthesized by reacting 7-methylpyrimidine-2-thione with a tailored thiadiazole precursor bearing the 4-(trifluoromethyl)phenyl group. Key considerations include:

  • Reagent Selection : Use of alkynyl esters or acyl chlorides functionalized with the 4-(trifluoromethyl)phenyl moiety.
  • Conditions : Ultrasound irradiation (e.g., 35–56 min at room temperature) in polar aprotic solvents like tetrahydrofuran (THF) or methanol.
  • Yield Optimization : Comparative studies show US irradiation improves yields (69–82%) over conventional methods (53–64%) by enhancing mass transfer and reducing reaction times.

Sequential Suzuki Coupling and Cyclization

Introducing the 4-(trifluoromethyl)phenyl group post-cyclization represents another viable strategy. In related work, phenylpyridine-carboxamides are synthesized via Suzuki-Miyaura couplings between halogenated intermediates and aryl boronic acids. For the target compound:

  • Intermediate Preparation : Brominate a pre-formed thiadiazolo[3,2-a]pyrimidine core at the 2-position.
  • Coupling Reaction : React with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.
  • Thione Formation : Treat the coupled product with Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups to thiones.

This method benefits from modularity, allowing late-stage functionalization. However, bromination regioselectivity and thione stability under coupling conditions require careful optimization.

Hydrazide-Based Cyclization Route

Inspired by triazolo-thiadiazole syntheses, the thiadiazole ring may be constructed via cyclization of a dithiocarbazinate intermediate:

  • Dithiocarbazinate Formation : React 2-fluorobenzohydrazide with carbon disulfide (CS₂) in ethanol containing potassium hydroxide (KOH). This yields potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate.
  • Cyclization with Hydrazine : Heat the dithiocarbazinate with hydrazine hydrate to form the thiadiazole ring. For the target compound, substitute fluorobenzohydrazide with a methyl-substituted analog to introduce the 7-methyl group.
  • Functionalization : Introduce the 4-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or cross-coupling at an electrophilic position on the thiadiazole ring.

This route emphasizes the utility of CS₂ in sulfur heterocycle formation but may require stringent temperature control to avoid side reactions.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined approach to complex heterocycles. For example, β-enamino diketones condense with aldehydes and thioureas under US irradiation to form triazolo[1,5-a]pyrimidines. Adapting this to the target compound:

  • Core Assembly : Combine 7-methyl-2-aminopyrimidine, carbon disulfide, and 4-(trifluoromethyl)benzaldehyde in a basic medium.
  • Cyclization : Induce cyclization via US irradiation (20–40 kHz) at room temperature, promoting rapid Knoevenagel adduct formation and subsequent intramolecular Michael addition.
  • Oxidation/Reduction : Adjust oxidation states as needed, using agents like hydrogen peroxide or sodium borohydride.

This method’s efficiency hinges on reagent stoichiometry and the electronic effects of the 4-(trifluoromethyl) group on cyclization kinetics.

Solid-Phase Synthesis and Catalysis

Solid-phase techniques and phase-transfer catalysis (PTC) enhance yields in sulfur heterocycle syntheses. For instance, thiazolo[3,2-a]pyrimidinones are synthesized using n-TBAHSO₄ as a PTC under US irradiation, achieving 69–82% yields in 2–3 hours. Applying this to the target compound:

  • Immobilized Intermediates : Anchor a pyrimidine thione to a solid support (e.g., Wang resin) via a labile linker.
  • Cyclization : React with a soluble thiadiazole precursor in the presence of PTC, facilitating interphase reactant transfer.
  • Cleavage : Release the product from the resin using trifluoroacetic acid (TFA) or photolysis.

This approach minimizes purification steps and improves scalability but requires optimization of resin compatibility and linker chemistry.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Cyclocondensation Rapid under US, high regioselectivity Requires specialized precursors 69–82%
Suzuki Coupling Modular late-stage functionalization Palladium catalyst cost, bromination 50–75% (estimated)
Hydrazide Cyclization Utilizes inexpensive CS₂ Multi-step, sensitive intermediates 30–60%
Multicomponent One-pot efficiency Limited scope for steric hindrance 60–85%
Solid-Phase Ease of purification, scalable Resin functionalization challenges 70–90%

Q & A

Q. Table 1: Representative Synthetic Steps and Yields

StepReagents/ConditionsYield*Reference
CyclizationTrifluoromethylacetoacetic ether, PPA70–85%
BrominationBr₂ in PPA65–80%
Amine substitution4-(Trifluoromethyl)aniline, EtOH75–90%
Thione formationCS₂, KOH, DMF60–75%
*Yields are estimated based on analogous reactions in cited studies.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy:
    • ¹H NMR: Peaks for methyl (δ 2.5–3.0 ppm), trifluoromethylphenyl (δ 7.5–8.0 ppm), and thione protons (if present).
    • ¹³C NMR: Signals for thiadiazole (δ 160–170 ppm), pyrimidine (δ 150–160 ppm), and CF₃ (δ 120–125 ppm) .
  • IR spectroscopy: Stretching vibrations for C=S (1050–1150 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 384.05 for C₁₃H₈F₃N₃S₂) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 2.8 (s, 3H, CH₃), δ 7.8–8.1 (m, 4H, Ar-H)
¹³C NMRδ 162.5 (C=S), δ 121.5 (CF₃)
IR1120 cm⁻¹ (C=S), 1235 cm⁻¹ (C-F)

Advanced: How can low yields in the polyphosphoric acid (PPA)-mediated cyclization step be resolved?

Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Temperature control: Maintain PPA reaction temperature at 110–120°C to balance reactivity and decomposition .
  • Reaction time: Extend duration to 6–8 hours for complete ring closure (monitored via TLC) .
  • Alternative solvents: Use ionic liquids or microwave-assisted synthesis to enhance reaction efficiency .
  • Catalyst screening: Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) as PPA adjuvants .

Q. Table 3: Optimization of Cyclization Conditions

ParameterStandard ConditionOptimized ConditionYield ImprovementReference
Temperature100°C120°C+15%
Time4 hours8 hours+20%
SolventPPA alonePPA + DMF (1:1)+10%

Advanced: What bioactivity mechanisms have been explored for structurally related thiadiazolo-pyrimidine derivatives?

Methodological Answer:
Mechanistic studies focus on enzyme inhibition and antibacterial activity:

  • ENTPDase inhibition: Thiadiazolo-pyrimidines act as competitive inhibitors of ectonucleotidases (ENTPD1-3, 8), disrupting ATP/ADP hydrolysis .
  • Antibacterial activity: Thiazolo-pyrimidine analogs (e.g., thione derivatives) target bacterial dihydrofolate reductase (DHFR) or membrane integrity .
  • Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., CF₃) enhance enzyme affinity, while bulky substituents reduce cellular uptake .

Q. Table 4: Bioactivity Data for Analogous Compounds

Compound ClassTargetIC₅₀/ MIC*MechanismReference
Thiadiazolo-pyrimidineENTPDase10.8 µMCompetitive inhibition
Thiazolo-pyrimidineS. aureus4 µg/mLDHFR inhibition
*MIC: Minimum inhibitory concentration.

Advanced: How to address contradictory data in bioactivity assays for this compound?

Methodological Answer:
Contradictions may arise from assay variability or impurity. Mitigation steps:

  • Purity validation: Re-purify via column chromatography (silica gel, hexane/EtOAc) and confirm with HPLC (>98% purity) .
  • Assay standardization: Use consistent cell lines (e.g., HEK293 for ENTPDase assays) and controls (e.g., ARL67156 for ATPase inhibition) .
  • Dose-response curves: Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀ values .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Recrystallization is performed using:

  • Solvent pair: Ethanol/water (3:1 v/v) at 60°C, followed by cooling to 4°C .
  • Alternative: Dichloromethane/hexane gradient for high-purity crystals .
  • Crystal structure analysis: Single-crystal X-ray diffraction confirms planar thiadiazole-pyrimidine fusion .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with ENTPDase1 (PDB: 4BR8) or DHFR (PDB: 1DF7) .
  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO for redox activity) .
  • QSAR models: Train models with descriptors like logP, polar surface area, and Hammett constants .

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